

CAS number for Fmoc-L-Glu(OFm)-OH

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Compound of Interest

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An In-depth Technical Guide to Fmoc-L-Glu(OFm)-OH: A Specialized Reagent for Non-Orthogonal Peptide Synthesis Strategies

Abstract

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the principle of orthogonal protection is a foundational strategy, enabling the precise, sequential assembly of amino acid residues. However, advanced synthetic targets, particularly cyclic peptides, often necessitate purpose-built tools that deviate from this convention. This technical guide provides an in-depth examination of Fmoc-L-Glu(OFm)-OH (CAS Number: 608512-86-3), a specialized glutamic acid derivative designed for non-orthogonal synthetic routes. We will explore the unique chemical properties conferred by its dual base-labile protecting groups, detail its primary application in on-resin cyclization, provide validated experimental protocols, and discuss the critical scientific rationale for its selection over standard orthogonal analogues.

Introduction: The Orthogonality Paradigm in Fmoc-SPPS

Modern peptide synthesis is dominated by the Fmoc/tBu strategy, which relies on the concept of "orthogonality".^[1] This principle dictates that the temporary N α -protecting group (Fmoc) and the "permanent" side-chain protecting groups (e.g., tBu, Boc, Trt) must be removable under

mutually exclusive conditions.[2][3] The α -Fmoc group is labile to mild base (typically a piperidine solution), while the side-chain groups are labile to strong acid (typically a trifluoroacetic acid cocktail).[4][5] This elegant dichotomy allows for the iterative deprotection of the N-terminus for chain elongation without disturbing the reactive side chains until the final cleavage step.[1]

The standard reagent for incorporating glutamic acid under this paradigm is Fmoc-L-Glu(OtBu)-OH, where the acid-labile tert-butyl (OtBu) ester protects the γ -carboxyl group.[6][7] While highly effective for linear peptide synthesis, this reagent is unsuitable for specific advanced strategies, such as on-resin head-to-tail cyclization, which require the selective deprotection of a side-chain carboxyl group while the peptide remains anchored to the support. This need creates a niche for specialized, non-orthogonal reagents like Fmoc-L-Glu(OFm)-OH.

Core Profile: Fmoc-L-Glu(OFm)-OH

Fmoc-L-Glu(OFm)-OH is a derivative of L-glutamic acid where both the α -amino group and the γ -carboxyl group are protected by fluorenyl-based moieties. This non-orthogonal design is the defining feature of the reagent and the key to its specialized applications.

Property	Value	Source(s)
CAS Number	608512-86-3	[8]
Chemical Name	(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[(9H-fluoren-9-yl)methoxy]pentanoic acid	N/A
Synonyms	Fmoc-L-Glu(OFm)-OH, Fmoc-L-glutamic acid γ -9-fluorenylmethyl ester	[8]
Molecular Formula	C ₃₄ H ₂₉ NO ₆	[8]
Molecular Weight	547.6 g/mol	[8]
Appearance	White to off-white powder	[8]

Caption: Figure 1: Chemical Structure of Fmoc-L-Glu(OFm)-OH.

The Non-Orthogonal Deprotection Mechanism: A Strategy of Simultaneous Cleavage

The central utility of Fmoc-L-Glu(OFm)-OH stems from the identical chemical lability of its two protecting groups. Both the N α -Fmoc (a carbamate) and the γ -OFm (an ester) are cleaved by the same mechanism: a base-catalyzed β -elimination.[3]

Causality Behind the Mechanism: The hydrogen atom at the C9 position of the fluorene ring system is rendered acidic ($pK_a \approx 23$) due to the aromatic nature of the resulting fluorenyl anion. [9] A mild base, such as piperidine, readily abstracts this proton, initiating a cascade that results in the cleavage of the carbamate or ester linkage and the formation of a highly reactive dibenzofulvene (DBF) intermediate. The excess piperidine in the deprotection solution then acts as a scavenger, trapping the DBF to form a stable adduct, which drives the reaction to completion.[3]

When a peptide is constructed with an N-terminal Fmoc-L-Glu(OFm)-OH, a single treatment with a piperidine solution will simultaneously expose both the N-terminal α -amino group and the C-terminal γ -carboxyl group. This is in stark contrast to an orthogonal protection scheme where only the N-terminus would be deprotected.

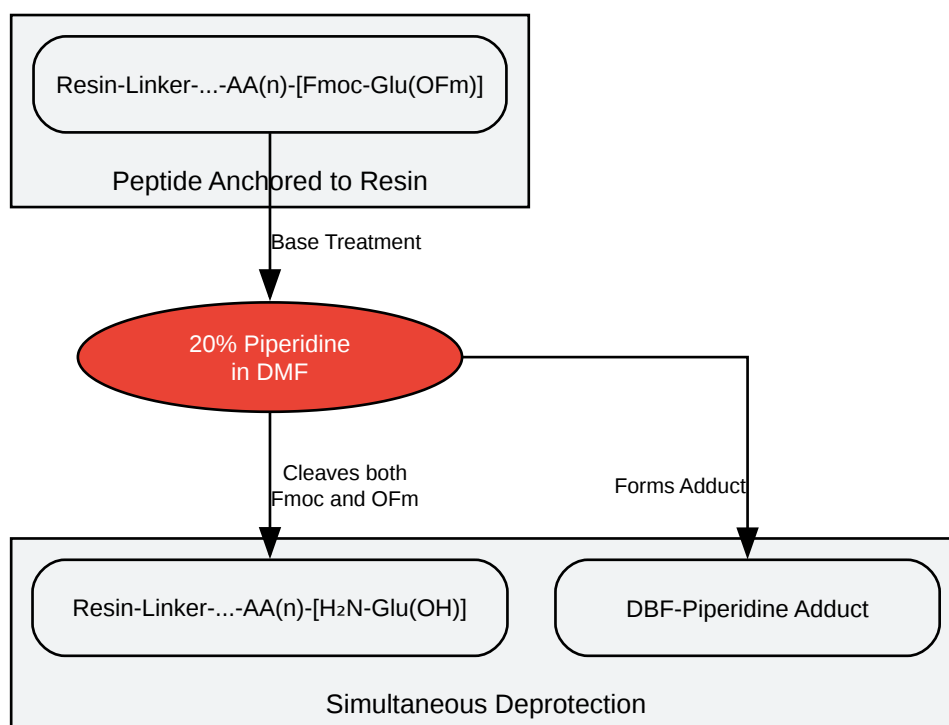


Figure 2: Simultaneous Deprotection Mechanism

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Caption: Figure 2: Simultaneous Deprotection Mechanism.

Core Application: On-Resin Head-to-Tail Cyclization

The most powerful application of this simultaneous deprotection strategy is in the synthesis of head-to-tail cyclic peptides directly on the solid support. On-resin cyclization is often more efficient than solution-phase methods as it minimizes intermolecular side reactions by leveraging the pseudo-dilution effect of the resin.^[10]

A validated strategy, outlined in patent CN113072506A, uses Fmoc-L-Glu(OFm)-OH (referred to as **Fmoc-Glu-OFm**) to synthesize cyclic dipeptides.^[11] The workflow is as follows:

- Anchoring: Fmoc-L-Glu(OFm)-OH is anchored to a hyper-acid-labile resin (e.g., 2-Chlorotriptyl chloride resin) via its α -carboxyl group.
- Elongation: The N α -Fmoc group is removed with piperidine, and the second amino acid (e.g., Fmoc-Phe-OH) is coupled to the newly free amine of the resin-bound glutamic acid. At

this stage, the peptide is linear and anchored to the resin via the glutamic acid side chain. The N-terminus is protected by Fmoc, and the C-terminus is protected by the OFm ester.

- **Simultaneous Deprotection:** The resin is treated with a piperidine solution. This single step removes both the N-terminal Fmoc group and the C-terminal OFm ester, exposing the α -amino and γ -carboxyl groups, respectively.
- **On-Resin Cyclization:** A coupling reagent (e.g., HATU, HBTU) is added directly to the resin. The exposed N-terminus and C-terminus of the dipeptide react intramolecularly to form a stable lactam bridge.
- **Final Cleavage:** The now-cyclic peptide is cleaved from the resin using a standard TFA cocktail.

This approach ingeniously uses the non-orthogonality of Fmoc-L-Glu(OFm)-OH to prepare the linear precursor for efficient, on-resin intramolecular cyclization in a single, clean deprotection step.

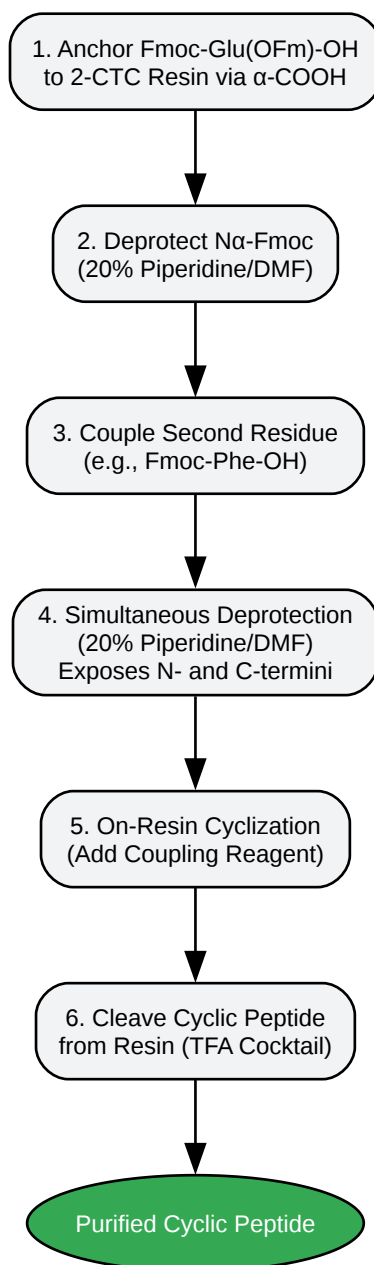


Figure 3: Workflow for On-Resin Cyclization

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Caption: Figure 3: Workflow for On-Resin Cyclization.

Experimental Protocols

The following protocol is a representative methodology for the synthesis of a head-to-tail cyclic dipeptide using Fmoc-L-Glu(OFm)-OH, based on established principles and the strategy described in patent CN113072506A.[11]

Materials

- Resin: 2-Chlorotrityl chloride (2-CTC) resin (1.2 mmol/g loading).
- Amino Acids: Fmoc-L-Glu(OFm)-OH, Fmoc-L-Phe-OH.
- Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diethyl ether (cold).
- Reagents: N,N-Diisopropylethylamine (DIPEA), 20% (v/v) Piperidine in DMF, HATU, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O).

Step-by-Step Methodology

- Resin Swelling & Anchoring of First Residue:
 - Swell 2-CTC resin (1.0 g, 1.2 mmol) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
 - Drain the DCM.
 - In a separate vial, dissolve Fmoc-L-Glu(OFm)-OH (0.5 eq, 0.6 mmol, 328 mg) in DCM (8 mL). Add DIPEA (4.0 eq, 2.4 mmol, 418 μ L).
 - Add the amino acid solution to the resin and agitate for 2 hours.
 - Quench the reaction by adding methanol (1 mL) and agitating for 30 minutes.
 - Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.
- N α -Fmoc Deprotection:
 - Treat the resin with 20% piperidine/DMF (10 mL) for 5 minutes. Drain.
 - Treat again with 20% piperidine/DMF (10 mL) for 15 minutes. Drain.
 - Wash the resin thoroughly with DMF (5x) and DCM (3x).
- Coupling of Second Residue:

- In a separate vial, pre-activate Fmoc-L-Phe-OH (3.0 eq, 3.6 mmol) with HATU (2.9 eq, 3.5 mmol) and DIPEA (6.0 eq, 7.2 mmol) in DMF (8 mL) for 5 minutes.
- Add the activated amino acid solution to the resin and agitate for 2 hours.
- Wash the resin with DMF (5x) and DCM (3x).
- Simultaneous Deprotection for Cyclization:
 - Treat the resin with 20% piperidine/DMF (10 mL) for 5 minutes. Drain.
 - Treat again with 20% piperidine/DMF (10 mL) for 20 minutes. Drain.
 - Crucial Step: Wash the resin extensively with DMF (7x) and DCM (5x) to completely remove piperidine, which would interfere with the subsequent coupling reaction. Dry the resin briefly under vacuum.
- On-Resin Intramolecular Cyclization:
 - Swell the deprotected peptide-resin in DMF (10 mL).
 - In a separate vial, dissolve HATU (4.0 eq, 4.8 mmol) and DIPEA (8.0 eq, 9.6 mmol) in DMF (5 mL).
 - Add the cyclization cocktail to the resin and agitate for 4-6 hours. Monitor reaction completion via a test cleavage and LC-MS analysis.
 - Wash the resin with DMF (5x) and DCM (5x).
- Cleavage and Isolation:
 - Dry the resin thoroughly under vacuum.
 - Add the cleavage cocktail (10 mL of 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
 - Agitate for 2 hours at room temperature.
 - Filter the resin and collect the filtrate.

- Precipitate the crude cyclic peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.
- Dry the crude peptide under vacuum and purify using reverse-phase HPLC.

Potential Side Reactions and Expert Considerations

- **Glutarimide Formation:** Glutamic acid residues, particularly when followed by a sterically unhindered amino acid like glycine, can be susceptible to side-chain amide formation, leading to a five-membered glutarimide ring.^[10] This side reaction can disrupt cyclization and is sequence-dependent. Careful selection of the subsequent amino acid can mitigate this risk.
- **Incomplete Cyclization:** On-resin cyclization efficiency can be sequence-dependent. For difficult cyclizations, alternative coupling reagents or extended reaction times may be necessary. Monitoring the reaction is critical.
- **Racemization:** While the Fmoc/tBu strategy generally minimizes racemization, the activation steps—especially for the cyclization—should be performed carefully. The use of additives like OxymaPure with carbodiimide-based coupling can further suppress this side reaction.

Conclusion

Fmoc-L-Glu(OFm)-OH is a powerful, albeit specialized, tool in the peptide chemist's arsenal. By deviating from the standard orthogonal protection paradigm, it provides an elegant and efficient solution for the synthesis of complex peptide architectures, most notably head-to-tail cyclic peptides. Its utility lies in the simultaneous, base-mediated deprotection of both the N- and C-termini of a resin-bound linear precursor, facilitating a high-yielding intramolecular cyclization event. Understanding the specific chemical principles and strategic applications of this reagent allows researchers and drug development professionals to expand their synthetic capabilities beyond linear sequences and into the structurally diverse and therapeutically promising realm of cyclic peptides.

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